molecular formula C7H17NO2 B3136467 5,5-Dimethoxy-pentylamine CAS No. 4175-88-6

5,5-Dimethoxy-pentylamine

Cat. No.: B3136467
CAS No.: 4175-88-6
M. Wt: 147.22 g/mol
InChI Key: QFHXMRXYGMDDIK-UHFFFAOYSA-N
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Description

5,5-Dimethoxy-pentylamine, also known as 2-Amino-5,5-dimethoxypentane, is an organic compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol. This compound belongs to the class of amines, which are characterized by the presence of an amino group (NH2) attached to a carbon chain. The presence of two methoxy groups (OCH3) at the fifth carbon position makes this compound unique.

Scientific Research Applications

5,5-Dimethoxy-pentylamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethoxy-pentylamine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines . For instance, the reaction of 5,5-dimethoxy-pentyl chloride with ammonia can yield this compound. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and high-yield synthesis. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethoxy-pentylamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the compound can lead to the formation of primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like hydrobromic acid (HBr) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 5,5-Dimethoxy-pentylamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The methoxy groups may also play a role in modulating the compound’s interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A naturally occurring compound with a similar amino group structure.

    2,5-Dimethoxy-4-methylamphetamine (DOM): A psychoactive compound with structural similarities.

    2,5-Dimethoxyphenethylamine: Another compound with methoxy groups at similar positions

Uniqueness

5,5-Dimethoxy-pentylamine is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological interactions. This distinct structure allows it to serve as a versatile intermediate in various synthetic and research applications.

Properties

IUPAC Name

5,5-dimethoxypentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-9-7(10-2)5-3-4-6-8/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHXMRXYGMDDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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